- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cas no 824-22-6 (4-Methylindan)
4-Methylindan structure
4-Methylindan Properties
Names and Identifiers
-
- 1H-Indene,2,3-dihydro-4-methyl-
- 4-methyl-2,3-dihydro-1H-indene
- 4-methylindan
- 4-Methylindane
- 1H-Indene, 2,3-dihydro-4-methyl-
- Indan, 4-methyl-
- 2XB2R8T53C
- LNNSODHYZXCEJP-UHFFFAOYSA-N
- 2,3-dihydro-4-methyl-1H-indene
- FCH1174142
- AK312952
- AX8253879
- Q27255751
- 2,3-Dihydro-4-methyl-1H-indene (ACI)
- Indan, 4-methyl- (6CI, 7CI, 8CI)
- 4-Methylindan
- DTXCID7048293
- 1H-INDENE,2,3-DIHYDRO-4-METHYL
- MFCD16300725
- Y11654
- DB-242083
- 2,3-Dihydro-4-methyl-1H-indene; 4-Methylindan
- CS-0153381
- AS-60069
- EINECS 212-524-9
- NS00038197
- UNII-2XB2R8T53C
- 824-22-6
- DTXSID7073931
- AKOS022299860
- 4-METHYLINDAN
- +Expand
-
- MFCD16300725
- LNNSODHYZXCEJP-UHFFFAOYSA-N
- 1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3
- C1C=C2CCCC2=C(C)C=1
Computed Properties
- 132.0939g/mol
- 0
- 3.1
- 0
- 0
- 0
- 132.0939g/mol
- 132.0939g/mol
- 0Ų
- 10
- 117
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 1.5356
- 204.15°C (rough estimate)
- 76.1°C
- 0.9577
4-Methylindan Price
4-Methylindan Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
Strained Cyclic Cumulene Intermediates in Diels-Alder Cycloadditions of Enynes and Diynes
Journal of the American Chemical Society,
1996,
118(17),
4218-19
,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
Reference
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Journal of Organic Chemistry,
1988,
53(19),
4531-4
,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ; 1 h, rt
1.2 Reagents: p-Toluenesulfonic acid ; 1 h, rt
Reference
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Chemistry - A European Journal,
2008,
14(27),
8246-8261
,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 18 h, 23 °C
Reference
Gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes: an efficient synthesis of substituted tetrahydronaphthalenes and related compounds
Tetrahedron,
2007,
64(5),
797-808
,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 18 h, 23 °C
Reference
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Organic Letters,
2006,
8(25),
5905-5908
,
Synthetic Circuit 10
Reaction Conditions
Reference
Dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols. A substituent-driven rearrangement to 4-substituted and/or angularly substituted hexahydroindenes
Journal of Organic Chemistry,
1983,
48(4),
566-70
,
Synthetic Circuit 11
Reaction Conditions
Reference
Dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols. A substituent-driven rearrangement to 4-substituted and/or angularly substituted hexahydroindenes
Journal of Organic Chemistry,
1983,
48(4),
566-70
,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ; 1 h, rt
Reference
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Chemistry - A European Journal,
2008,
14(27),
8246-8261
,
Synthetic Circuit 14
Reaction Conditions
Reference
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Journal of Organic Chemistry,
1984,
49(22),
4226-37
,
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 18 h, 23 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 18 h, 23 °C
Reference
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Organic Letters,
2006,
8(25),
5905-5908
,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ; rt → -30 °C
1.2 20 min, -30 °C
1.3 -30 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.5 Solvents: Diethyl ether ; 0 °C; 0 °C → rt
1.6 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 18 h, 23 °C
1.2 20 min, -30 °C
1.3 -30 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.5 Solvents: Diethyl ether ; 0 °C; 0 °C → rt
1.6 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 18 h, 23 °C
Reference
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Organic Letters,
2006,
8(25),
5905-5908
,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Tetrahydrofuran , Water ; 2 - 3 h, 50 °C; 50 °C → rt
2.1 Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 2 h, rt
3.2 Reagents: p-Toluenesulfonic acid ; 1 h, rt
2.1 Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 2 h, rt
3.2 Reagents: p-Toluenesulfonic acid ; 1 h, rt
Reference
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Chemistry - A European Journal,
2008,
14(27),
8246-8261
,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Alumina ; 1 - 2 mm Hg, 400 °C
Reference
Thermal and catalytic intramolecular transformations of 6-cyclopropylpentafulvenes
Bashkirskii Khimicheskii Zhurnal,
2007,
14(1),
25-29
,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride , Tributylamine Solvents: Ethanol ; 0 °C; 4 h, rt
2.1 Catalysts: Alumina ; 1 - 2 mm Hg, 400 °C
2.1 Catalysts: Alumina ; 1 - 2 mm Hg, 400 °C
Reference
Thermal and catalytic intramolecular transformations of 6-cyclopropylpentafulvenes
Bashkirskii Khimicheskii Zhurnal,
2007,
14(1),
25-29
,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
4-Methylindan Raw materials
- 1-Cyclopentene-1-carboxaldehyde, 2-(1-methylethenyl)-
- 1-Heptanol
- Bromo(isopropenyl)magnesium Solution (0.5M in THF)
- 7-Bromo-1H-indene
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- 6-oxabicyclo[3.1.0]hexane
- Potassium Isopropenyltrifluoroborate
- ETHYNYLMAGNESIUM BROMIDE
- Indane
- Cyclopentanone, 2-(1-methylethenyl)-
- 1H-INDENE, 2,3,4,5,6,7-HEXAHYDRO-4-METHYL-
- 1,3-Cyclopentadiene, 5-(1-cyclopropylethylidene)-
- 4-Bromo-2,3-dihydro-1H-indene
- 5-Bromo-2,3-dihydro-1H-indene
- 7-methyl-1H-indene
- Tricyclo[6.1.1.06,9]deca-2,8(10)-diene
- 1-cyclopropylethan-1-one
- 1H-Indene, 2,3,3a,4,5,6-hexahydro-7-methyl-
- 1-Cyclopentene-1-carboxaldehyde, 2-bromo-
- naphthalen-1-ol
- 1-Cyclopentene-1-methanol, 2-(1-methylethenyl)-α-2-propen-1-yl-
- Cyclopentanol, 1-ethynyl-2-(1-methylethenyl)-, (1R,2R)-rel-
4-Methylindan Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- Undecane (1120-21-4)
- Dodecane (112-40-3)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- (16327-38-1)
- Cyclopentene,1-ethenyl-2-(1-propyn-1-yl)- (176965-25-6)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Ethylidenecyclopentane (2146-37-4)
- 1H-Indene, 1-methylene- (2471-84-3)
- 7H-Benzocycloheptene (264-09-5)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- Indane (496-11-7)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Hexadecane (544-76-3)
- 1,7-Dimethylnaphthalene (575-37-1)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 4-methyl-1h-indene (7344-34-5)
- 7-methyl-1H-indene (7372-92-1)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- 5-Methylindan (874-35-1)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
4-Methylindan Related Literature
-
1. The self-condensation of homophthalaldehydeK. T. Potts,Robert Robinson J. Chem. Soc. 1955 2466
-
2. 586. A new synthesis of 1-alkylfluorenesF. H. Howell,D. A. H. Taylor J. Chem. Soc. 1957 3011
-
3. 541. The synthesis of some new phenolsR. E. Dean,A. Midgley,E. N. White,D. McNeil J. Chem. Soc. 1961 2773
-
4. 771. An alternative synthetic approach to (±)-gibberoneT. Money,R. A. Raphael,A. I. Scott,D. W. Young J. Chem. Soc. 1961 3958
-
Albertina G. Moglioni,Dora G. Tombari,Graciela Y. Moltrasio Iglesias J. Chem. Res. (S) 1998 606
-
6. 96. Synthesis of compounds related to gibberellic acid. Part I. (±)-GibberoneY. Kos,H. J. E. Loewenthal J. Chem. Soc. 1963 605
-
M. Manuela M. Raposo,Alexandra M. B. Pereira,Ana M. F. Oliveira-Campos,Patrick V. R. Shannon J. Chem. Res. (S) 1999 466
-
Hossam Haick,Yoav Y. Broza,Pawel Mochalski,Vera Ruzsanyi,Anton Amann Chem. Soc. Rev. 2014 43 1423
-
Baohua Liu,Chunyan Mao,Qiong Hu,Liangliang Yao,Yimin Hu Org. Chem. Front. 2019 6 2788
-
10. 567. 1,2,3,4-Tetrahydro-8-methylfuoren-1-oneD. A. H. Taylor J. Chem. Soc. 1960 2805
824-22-6 (4-Methylindan) Related Products
- 9004-34-6(Microcrystalline Cellulose)
- 119-64-2(1,2,3,4-Tetrahydronaphthalene)
- 1610-39-5(1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene)
- 496-11-7(2,3-Dihydro-1H-indene)
- 1074-17-5(1-Methyl-2-propylbenzene)
- 1079-71-6(Anthracene,1,2,3,4,5,6,7,8-octahydro-)
- 98-51-1(1-(tert-Butyl)-4-methylbenzene)
- 83-33-0(1-Indanone)
- 93-54-9(1-Phenylpropan-1-ol)
- 98-82-8(Cumene)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:824-22-6)4-Methylindan
99%/99%/99%
100mg/250mg/1g
180.0/281.0/675.0